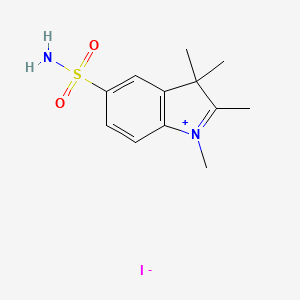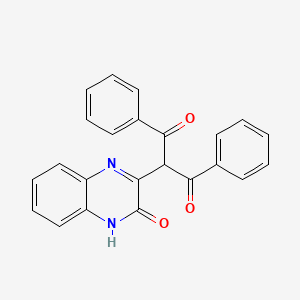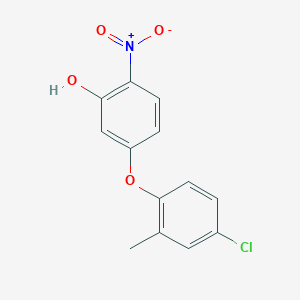![molecular formula C28H30N4O5S B14598768 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide CAS No. 61068-10-8](/img/structure/B14598768.png)
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and an octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide typically involves multiple steps:
Formation of the Nitroacridine Moiety: The nitroacridine component can be synthesized through nitration of acridine, followed by purification.
Attachment of the Phenyl Group: The nitroacridine is then reacted with a phenylamine derivative under conditions that promote nucleophilic substitution.
Introduction of the Methanesulfonyl Group: The phenylamine derivative is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl group.
Formation of the Octanamide Chain: Finally, the compound is reacted with octanoyl chloride to introduce the octanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate into DNA due to the planar structure of the acridine moiety, disrupting DNA replication and transcription.
Pathways Involved: This intercalation can lead to the activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Derivatives: Compounds such as quinacrine and thiazacridine share the acridine core and have been studied for their anti-cancer properties.
Methanesulfonyl Derivatives: Compounds with methanesulfonyl groups are known for their reactivity and use in various chemical reactions.
Uniqueness
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitroacridine moiety enhances its potential as a DNA intercalator, while the methanesulfonyl and octanamide groups provide additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
61068-10-8 |
|---|---|
Molekularformel |
C28H30N4O5S |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]octanamide |
InChI |
InChI=1S/C28H30N4O5S/c1-3-4-5-6-7-12-27(33)31(38(2,36)37)21-15-13-20(14-16-21)29-28-23-10-8-9-11-25(23)30-26-19-22(32(34)35)17-18-24(26)28/h8-11,13-19H,3-7,12H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
YBPOTRJVEJSFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)




![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)


![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

